![molecular formula C13H27Cl2N3O B1431800 [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride CAS No. 1423023-89-5](/img/structure/B1431800.png)
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride
Overview
Description
This compound has a molecular formula of C13H27Cl2N3O and a molecular weight of 312.3 g/mol
Preparation Methods
The synthesis of [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride involves several stepsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying the GLP-1 receptor and its role in various biological processes.
Medicine: Research on this compound has shown potential therapeutic applications in the treatment of diabetes and obesity due to its GLP-1R agonist activity.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride involves its binding to the GLP-1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the desired biological effects. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparison with Similar Compounds
Compared to other GLP-1R agonists, [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride is unique due to its high selectivity and potency. Similar compounds include:
Exenatide: Another GLP-1R agonist used in the treatment of diabetes.
Liraglutide: A long-acting GLP-1R agonist with similar therapeutic applications.
Dulaglutide: A GLP-1R agonist with a different molecular structure but similar biological activity.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potency.
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12;;/h11-12H,2-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVHKZVHBKMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


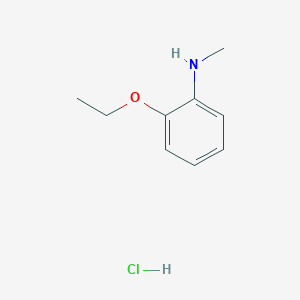
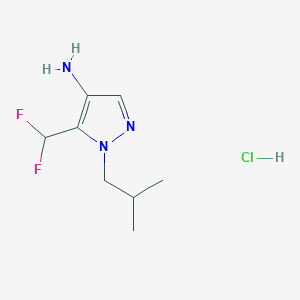

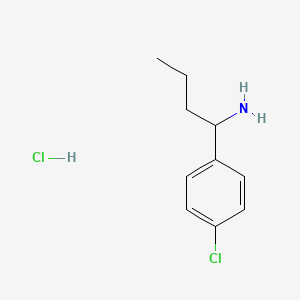
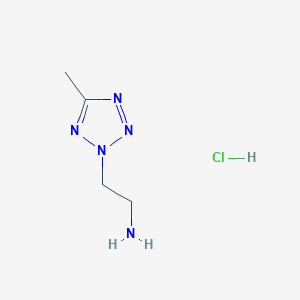

![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
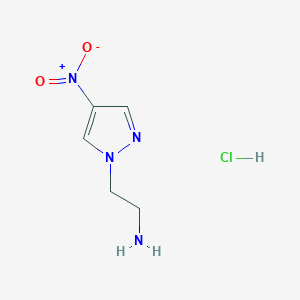
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
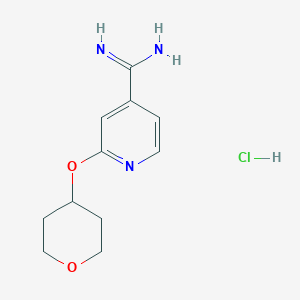
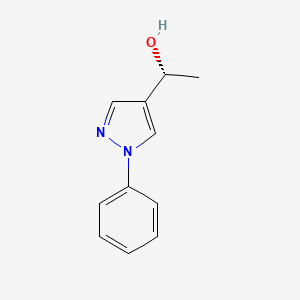
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)


